

comparative efficiency of different iron salts as coagulants

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A Comparative Guide to the Efficiency of Iron Salts as Coagulants

For researchers, scientists, and professionals in drug development and water treatment, the selection of an appropriate coagulant is a critical step in ensuring the effective removal of impurities. Iron-based coagulants are widely utilized due to their high efficiency and availability. This guide provides an objective comparison of the performance of common iron salts—ferric chloride (FeCl₃), ferrous sulfate (FeSO₄), ferric sulfate (Fe₂(SO₄)₃), and polyferric sulfate (PFS)—supported by experimental data.

Performance Comparison of Iron Salt Coagulants

The efficacy of a coagulant is determined by its ability to remove various contaminants under specific operational conditions. The following tables summarize the performance of different iron salts in removing turbidity, chemical oxygen demand (COD), and phosphate, along with their optimal dosage and pH ranges as reported in various studies.

Data Presentation

Table 1: Turbidity Removal Efficiency



Coagulant	Initial Turbidity (NTU)	Optimal Dosage (mg/L)	Optimal pH	Turbidity Removal (%)	Reference
Ferric Chloride (FeCl ₃)	10 - 1000	10 - 30	5.0 - 6.0	92.8 - 99.4	[1]
Ferric Chloride (FeCl ₃)	50 - 250	20 - 40	5.0 and 9.0	91.8 - 98.32	[2]
Ferrous Sulfate (FeSO ₄)	High	400	7.0	81.6	[3]
Ferric Sulfate (Fe ₂ (SO ₄) ₃)	Not Specified	Not Specified	Broad range	Generally effective	[2]
Polyferric Sulfate (PFS)	Not Specified	Lower than FS	4.0 - 11.0	Generally more effective than FS	[4]

Table 2: Chemical Oxygen Demand (COD) Removal Efficiency



Coagulant	Initial COD (mg/L)	Optimal Dosage (mg/L)	Optimal pH	COD Removal (%)	Reference
Ferric Chloride (FeCl ₃)	High	2500	4.0	43	[5]
Ferric Chloride (FeCl ₃)	High	170	Not Specified	77.13	[6]
Ferrous Sulfate (FeSO ₄)	High	Not Specified	Not Specified	11.8	[3]
Ferric Sulfate (Fe ₂ (SO ₄) ₃)	Not Specified	Not Specified	Not Specified	Not Specified	
Polyferric Sulfate (PFS)	High	20,000	11.0	86.1	[4]
Polyferric Sulfate (PFS)	Not Specified	Not Specified	Not Specified	>80	[7]

Table 3: Phosphate Removal Efficiency



Coagulant	Initial Phosphate (mg/L)	Coagulant Dosage	Optimal pH	Phosphate Removal (%)	Reference
Ferric Chloride (FeCl ₃)	1.74	40 mg/L	Not Specified	90	[8]
Ferric Chloride (FeCl ₃)	Not Specified	5:1 (Fe:P)	Not Specified	92.5	[9]
Ferrous Sulfate (FeSO ₄)	Not Specified	10 g/3L	Not Specified	91.11	[10]
Ferric Sulfate (Fe ₂ (SO ₄) ₃)	Not Specified	Not Specified	6.0 - 7.0	High	[11]
Polyferric Chloride	1.74	40 mg/L	Not Specified	62	[8]

Experimental Protocols

The most common method for evaluating and comparing the efficiency of different coagulants is the Jar Test. This procedure simulates the coagulation and flocculation processes in a water treatment plant on a laboratory scale.

Standard Jar Test Protocol

A typical jar test protocol involves the following steps:

- Sample Preparation: A set of beakers (jars) are filled with a specific volume of the water or wastewater to be treated.
- Coagulant Dosing: Each jar receives a different dose of the coagulant being tested. A control jar with no coagulant is also included.



- Rapid Mixing: The samples are rapidly stirred (e.g., 100-300 rpm) for a short period (e.g., 1-3 minutes) to ensure the coagulant is thoroughly dispersed.
- Slow Mixing (Flocculation): The stirring speed is then reduced (e.g., 20-70 rpm) for a longer duration (e.g., 15-30 minutes) to promote the formation of flocs.
- Sedimentation: The stirring is stopped, and the flocs are allowed to settle for a specified time (e.g., 30-60 minutes).
- Analysis: After sedimentation, supernatant samples are carefully withdrawn from each jar and analyzed for relevant parameters such as turbidity, pH, residual COD, and phosphate concentration.

The optimal coagulant and dosage are determined by identifying the jar with the highest removal efficiency for the target contaminants.

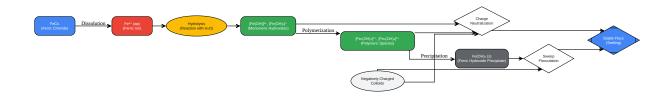
Coagulation Mechanisms and Pathways

The efficiency of iron salt coagulants is rooted in their chemical reactions in water, which lead to the destabilization of colloidal particles and their subsequent aggregation.

Ferric Chloride (FeCl₃)

Ferric chloride is a strong Lewis acid that hydrolyzes in water to form various ferric hydroxide species.[1][12] These positively charged hydrolysis products neutralize the negative charge of colloids, leading to coagulation. The primary mechanism involves the formation of ferric hydroxide precipitates, which act as a sweep-floc, enmeshing and adsorbing suspended particles.[1][12]



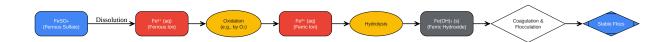


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Coagulation mechanism of Ferric Chloride.

Ferrous Sulfate (FeSO₄)

Ferrous sulfate contains iron in the +2 oxidation state. For effective coagulation, the ferrous iron (Fe²⁺) is typically oxidized to ferric iron (Fe³⁺), which then undergoes hydrolysis similar to ferric chloride.[13][14] This oxidation step can be achieved by dissolved oxygen in the water or by the addition of an oxidizing agent. The resulting ferric hydroxides are the primary coagulating agents.[13]



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Coagulation mechanism of Ferrous Sulfate.

Polyferric Sulfate (PFS)

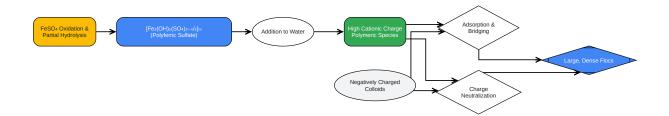




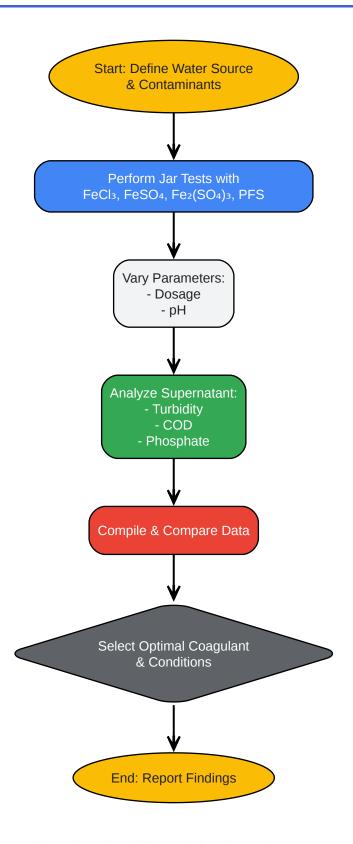


Polyferric sulfate is a pre-polymerized coagulant, meaning it contains a mixture of polymeric iron hydrolysis species before it is added to the water.[15][16] Its general formula is [Fe₂(OH)n(SO₄)_{3-n/2}]m.[15] This pre-polymerization gives PFS a higher cationic charge and a more complex structure, which enhances its ability to neutralize charges and bridge between colloidal particles.[15][16] This often results in a lower required dosage and the formation of larger, denser flocs compared to simple iron salts.[4][16]









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